4-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine
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Overview
Description
4-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine is a complex organic compound that features a unique arrangement of pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine precursors, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow chemistry, to optimize the reaction conditions and improve efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions[][3].
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and protective groups to prevent unwanted side reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce hydrogenated compounds. Substitution reactions can result in various functionalized derivatives, depending on the nature of the substituents introduced .
Scientific Research Applications
4-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-((1-Benzyl-1H-pyrazol-4-yl)methyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- 4-(1H-Imidazol-1-yl)phenol
- 1H-Pyrazole-4-carboxylic acid-based metal-organic frameworks
Uniqueness
4-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine stands out due to its unique combination of pyrazole and pyrimidine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17N9 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
5-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H17N9/c1-4-20-25(6-1)17-12-16(18-13-19-17)24-10-8-23(9-11-24)14-3-7-26-15(22-14)2-5-21-26/h1-7,12-13H,8-11H2 |
InChI Key |
SDOSUSUFHFZJHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=NN3C=C2)C4=NC=NC(=C4)N5C=CC=N5 |
Origin of Product |
United States |
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